![molecular formula C19H21N5O B3002615 3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2197903-71-0](/img/structure/B3002615.png)

3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

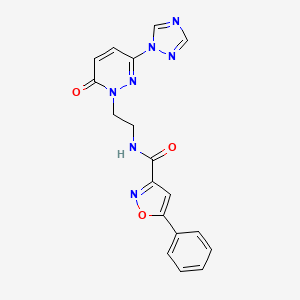

Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are integral parts of DNA and RNA and impart diverse pharmacological properties .

Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The pyrido[2,3-d]pyrimidine structure is a fused ring system incorporating this pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines can be complex and depend on the specific derivative and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary widely depending on the specific derivative. They are generally soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This process involves the acetyl methyl group and the amide carbonyl moiety in the cyclization .

Synthesis of Pyrido[2,3-d]pyrimidin-7-one Derivatives

In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

Antiproliferative Activity

Compounds of this class exhibit antiproliferative activities . For instance, the compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .

Antimicrobial Activity

Pyrido[2,3-d]pyrimidines also exhibit antimicrobial activities , making them valuable in the development of new antimicrobial agents.

Anti-inflammatory and Analgesic Activity

These compounds have been found to have anti-inflammatory and analgesic properties , which could be beneficial in the treatment of various inflammatory conditions and pain management.

Hypotensive Activity

Pyrido[2,3-d]pyrimidines have shown hypotensive activities , indicating their potential use in the treatment of hypertension.

Antihistaminic Activity

These compounds also exhibit antihistaminic activities , which could be useful in the treatment of allergic reactions.

Inhibition of Protein Tyrosine Kinases

Among pyrido[2,3-d]pyrimidin-7-one derivatives, noteworthy are tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors . These compounds have been shown to inhibit protein tyrosine kinases, which play crucial roles in cell signaling and are often implicated in the onset and progression of various types of cancer .

Wirkmechanismus

Target of Action

The primary targets of 3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine are various cancer-related proteins, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, survival, and differentiation .

Mode of Action

3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine interacts with its targets by inhibiting their activity. For instance, it inhibits dihydrofolate reductase (DHFR) with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to a halt in the synthesis of RNA and DNA .

Biochemical Pathways

The compound affects several biochemical pathways related to cell growth and survival. By inhibiting the aforementioned targets, it disrupts the signaling pathways that these proteins are involved in, leading to a halt in cell proliferation and inducing cell death .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are metabolized in the liver

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and the induction of cell death . This makes it a potential candidate for the treatment of various types of cancer .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-14-4-2-9-21-19(14)25-12-15-6-10-24(11-7-15)18-16-5-3-8-20-17(16)22-13-23-18/h2-5,8-9,13,15H,6-7,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAKYAMKXPARPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=C3C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3002535.png)

![[2-(3-Methoxypropylamino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B3002536.png)

![Tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B3002544.png)

![2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B3002545.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B3002548.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3002554.png)

![N-(2,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002555.png)